2,2'-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene)
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Overview
Description
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is an organic compound that belongs to the class of fluorene-based thiophene derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluorene and 5-hexylthiophene as the primary starting materials.
Bromination: The 9H-fluorene is first brominated to form 2,7-dibromo-9H-fluorene.
Coupling Reaction: The brominated fluorene is then subjected to a coupling reaction with 5-hexylthiophene using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The bromination and coupling reactions are scaled up using larger reactors and more efficient mixing and heating systems.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaic Cells: Employed as a material in the active layer of polymer solar cells to enhance light absorption and charge transport.
Biological Applications: Investigated for potential use in bioimaging and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) involves its interaction with electronic and molecular systems:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Molecular Targets: In biological applications, the compound can interact with cellular membranes and proteins, facilitating targeted drug delivery and imaging.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with dioctyl groups instead of hexyl groups.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronic ester groups, used in polymer synthesis.
Uniqueness
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is unique due to its specific hexyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly advantageous for use in solution-processable electronic devices.
Properties
CAS No. |
627093-07-6 |
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Molecular Formula |
C33H38S2 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-hexyl-5-[7-(5-hexylthiophen-2-yl)-9H-fluoren-2-yl]thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-11-28-15-19-32(34-28)24-13-17-30-26(21-24)23-27-22-25(14-18-31(27)30)33-20-16-29(35-33)12-10-8-6-4-2/h13-22H,3-12,23H2,1-2H3 |
InChI Key |
PXCPRIUUDRGPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=C(S5)CCCCCC |
Origin of Product |
United States |
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